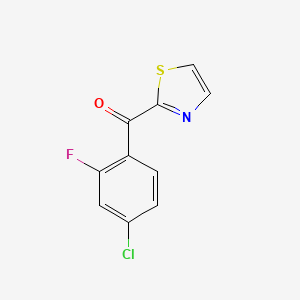

2-(4-Chloro-2-fluorobenzoyl)thiazole

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical and Biological Sciences

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring and vital feature in a vast array of natural and synthetic compounds. tandfonline.comresearchgate.net Its prevalence in numerous FDA-approved drugs underscores its importance as a "pharmacophore nucleus" in drug discovery. nih.gov The therapeutic applications of thiazole derivatives are extensive, spanning roles as antibacterial, anti-inflammatory, anticancer, and antifungal agents. nih.govijrpr.com

Thiazole is classified as an aromatic compound. numberanalytics.com Its aromatic character arises from the delocalization of six π-electrons within the planar, five-membered ring, a configuration that satisfies Hückel's rule. nih.gov This electron delocalization involves a lone pair of electrons from the sulfur atom participating in the π-system, which imparts significant stability to the ring. nih.govchemicalbook.com This aromaticity is not merely a stabilizing feature; it also dictates the ring's reactivity. The distribution of electron density makes the C5 position the primary site for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack or deprotonation. chemicalbook.comwikipedia.org Compared to its oxygen-containing counterpart, oxazole, thiazole exhibits a greater degree of aromaticity. wikipedia.org

The thiazole ring is a privileged and versatile scaffold in medicinal chemistry, found in both natural products and a multitude of synthetic drugs. tandfonline.comchemicalbook.comglobalresearchonline.net A classic example from nature is Thiamine (Vitamin B1), which contains a thiazole ring and is essential for nervous system function. researchgate.netglobalresearchonline.net In pharmaceuticals, the thiazole moiety is integral to the structure of many widely used drugs. nih.gov Its ability to serve as a central building block allows for modifications at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of molecules. nih.govglobalresearchonline.net This has led to the development of compounds with a broad spectrum of activities, from antibiotics to anticancer agents. nih.govnih.gov

Table 1: Examples of Thiazole-Containing Bioactive Compounds

| Compound Name | Class | Therapeutic Use |

| Sulfathiazole | Antibiotic | Antibacterial |

| Ritonavir | Protease Inhibitor | Anti-HIV |

| Dasatinib | Kinase Inhibitor | Anticancer |

| Pramipexole | Dopamine Agonist | Antiparkinsonian |

| Ceftaroline | Cephalosporin | Antibacterial |

| Abafungin | Antifungal | Antifungal |

This table presents a selection of well-known compounds where the thiazole ring is a core structural component, illustrating its versatility across different therapeutic areas.

Strategic Incorporation of Halogenated Benzoyl Moieties in Molecular Design

The attachment of a benzoyl group substituted with halogens, such as fluorine and chlorine, is a common and effective strategy in drug design. Halogen atoms are not mere passive substituents; they actively modulate a molecule's properties, including its size, shape, lipophilicity, and electronic character. researchgate.netnih.gov These modifications can profoundly influence how a compound interacts with biological targets, affecting its potency, selectivity, and metabolic stability. nih.govresearchgate.net

The substitution of hydrogen with fluorine is a key tactic in medicinal chemistry due to fluorine's unique properties. nih.gov As the most electronegative element, fluorine's introduction can significantly alter the electron distribution in a molecule, thereby impacting the acidity or basicity (pKa) of nearby functional groups and influencing chemical reactivity. tandfonline.com One of the most significant effects is on metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tandfonline.com Placing a fluorine atom at a site of potential metabolic oxidation can block this pathway, thereby increasing the compound's bioavailability and duration of action. tandfonline.com

Table 2: Comparison of Physicochemical Properties: Hydrogen vs. Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Implication in Molecular Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F can act as a hydrogen mimic. tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Alters local electronic environment, pKa, and dipole moment. tandfonline.com |

| Bond Energy (C-X) | ~413 kJ/mol | ~485 kJ/mol | Increased metabolic stability by preventing C-H oxidation. tandfonline.com |

| Hydrogen Bonding | Donor/Acceptor (in O-H, N-H) | Acceptor only | Can form specific interactions with biological targets. nih.gov |

This table highlights the distinct properties of fluorine compared to hydrogen, which chemists leverage to enhance molecular characteristics.

The presence of both chloro and fluoro groups on a phenyl ring can synergistically influence a compound's structure-activity relationship (SAR). These halogens are often used to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes. tandfonline.comasm.org Beyond simple steric and lipophilic effects, chlorine and fluorine can participate in specific, stabilizing interactions with protein targets. acs.org Halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, is now recognized as a significant contributor to binding affinity and selectivity in drug-target complexes. acs.orgnamiki-s.co.jp The strategic placement of chloro and fluoro substituents can therefore optimize interactions within a target's binding pocket, leading to enhanced biological activity. asm.org For instance, studies on 4-thiazolidinone (B1220212) derivatives have shown that the combined presence of fluoro and chloro groups on a phenyl ring has a pronounced positive effect on antibacterial activity compared to derivatives with only a chloro group. researchgate.net

Table 3: Influence of Halogen Substitution on Biological Activity in Related Scaffolds

| Parent Scaffold | R1 Group | R2 Group | Observed Activity Trend | Reference |

| Quinolone | H | H | Base Activity | asm.org |

| Quinolone | F | H | Improved cell penetration and DNA gyrase binding. asm.org | asm.org |

| 2,5-disubstituted-4-thiazolidinones | Cl | H | Moderate Antibacterial Activity | researchgate.net |

| 2,5-disubstituted-4-thiazolidinones | Cl | F | Marked improvement in Antibacterial Activity. researchgate.net | researchgate.net |

| LATS Kinase Inhibitors | H | H | Base Potency | acs.org |

| LATS Kinase Inhibitors | F | H | Modest improvement in potency. acs.org | acs.org |

| LATS Kinase Inhibitors | Cl | H | Modest improvement in activity. acs.org | acs.org |

This table provides examples from the literature where the introduction or variation of fluoro and chloro substituents on aromatic rings directly correlates with changes in the biological potency or activity of the compound series.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHSECXPMQARGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Chloro 2 Fluorobenzoyl Thiazole and Its Derivatives

Established Synthetic Pathways for Thiazole (B1198619) Ring Construction

The synthesis of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. These methods allow for the preparation of a wide variety of substituted thiazoles, which can serve as precursors for more complex molecules.

Hantzsch Thiazole Synthesis and Contemporary Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. nih.govscholaris.casynarchive.com The classical approach involves a condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction mechanism initiates with a nucleophilic attack (Sₙ2 reaction) by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization via attack of the nitrogen atom on the ketone's carbonyl group, and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.comyoutube.com

Contemporary adaptations have focused on improving the efficiency, yield, and environmental footprint of the Hantzsch synthesis. Modern methods often employ one-pot, multi-component procedures where the reactants, such as an α-haloketone, thiourea (B124793), and an aldehyde, are combined in a single step. researchgate.netmdpi.com These adaptations frequently utilize green chemistry principles, including the use of reusable heterogeneous catalysts like silica-supported tungstosilisic acid, and alternative energy sources such as ultrasonic mdpi.comnih.gov and microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.org Solvent-free, solid-state grinding methods have also been developed, offering an eco-friendly and efficient alternative to traditional solvent-based refluxing. researchgate.netorganic-chemistry.org

| Method | Reactants | Key Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Classic Hantzsch Synthesis | α-Haloketone, Thioamide | Heating in a solvent (e.g., ethanol) | Substituted Thiazoles | synarchive.comchemhelpasap.com |

| One-Pot MCR | α-Haloketone, Thiourea, Aldehyde | Silica Supported Tungstosilisic Acid Catalyst | New Substituted Hantzsch Thiazole Derivatives | mdpi.com |

| Solvent-Free Synthesis | α-Haloketone, Thiourea, Aldehyde | Grinding at room temperature | Substituted Thiazoles | researchgate.net |

| Ultrasound-Assisted | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Aldehydes | Ultrasonic irradiation | Substituted Hantzsch Thiazole Derivatives | mdpi.com |

Cook-Heilbron and Gabriel Synthesis Approaches in Thiazole Chemistry

The Cook-Heilbron synthesis produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. nih.govpharmaguideline.comwikipedia.orgcutm.ac.in The reaction proceeds under mild conditions, often at room temperature. wikipedia.orgyoutube.com The mechanism involves a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to form the stable 5-amino-substituted aromatic ring. wikipedia.org While effective for 5-aminothiazoles, the Hantzsch synthesis is often preferred for its broader versatility in introducing diverse substituents. wikipedia.org

The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones using a stoichiometric amount of a sulfurizing agent, typically phosphorus pentasulfide (P₂S₅), often at high temperatures. nih.govencyclopedia.pubchemicalbook.com This method is particularly useful for preparing 2- and 5-substituted thiazoles. scholaris.cachemicalbook.com The mechanism includes the conversion of the amide carbonyl to a thioamide, followed by cyclization and dehydration. youtube.com

| Synthesis Method | Key Reactants | Key Reagent/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Cook-Heilbron Synthesis | α-Aminonitrile | Carbon Disulfide (CS₂) or Dithioacids | 5-Aminothiazoles | nih.govwikipedia.org |

| Gabriel Synthesis | α-Acylaminoketone | Phosphorus Pentasulfide (P₂S₅), 170 °C | 2,5-Disubstituted Thiazoles | nih.govencyclopedia.pubchemicalbook.com |

Other Cyclization and Condensation Reactions for Thiazole Scaffolds

Beyond the major named reactions, several other cyclization and condensation strategies have been developed to access the thiazole scaffold. These methods often provide routes to specific or unique substitution patterns.

One notable method involves the acid-catalyzed rearrangement and cyclization of α-thiocyanoketones to form substituted thiazoles. cutm.ac.in Another powerful approach is the domino alkylation-cyclization of substituted propargyl bromides with thiourea derivatives. nih.govencyclopedia.pub This reaction is attractive due to the high availability of alkynes as starting materials and can be efficiently promoted by microwave irradiation, leading to 2-aminothiazoles in high yields within minutes. organic-chemistry.orgencyclopedia.pub

Multi-component reactions (MCRs) continue to be a fruitful area of research. For instance, thiazole derivatives can be synthesized from aldehydes, amines, and elemental sulfur through a copper-catalyzed oxidation reaction. nih.govencyclopedia.pub Furthermore, palladium catalysis enables the synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189) under mild conditions. nih.govorganic-chemistry.org These diverse methods highlight the chemical tractability of the thiazole ring system.

| Synthetic Strategy | Starting Materials | Key Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| From α-Thiocyanoketones | α-Thiocyanoketone | Aqueous concentrated acid | Substituted Thiazoles | cutm.ac.in |

| Domino Alkylation-Cyclization | Propargyl Bromide, Thiourea | K₂CO₃, DMF, Microwave irradiation | 2-Aminothiazoles | organic-chemistry.orgencyclopedia.pub |

| Copper-Catalyzed MCR | Aldehyde, Amine, Elemental Sulfur | Copper salts, O₂ | Substituted Thiazoles | nih.govencyclopedia.pub |

| Palladium-Catalyzed MCR | Vinyl Azide, Potassium Thiocyanate | Palladium(II) acetate | 4-Substituted 2-Aminothiazoles | nih.govorganic-chemistry.org |

Strategic Introduction of Halogenated Benzoyl Moieties into Thiazole Derivatives

Once the thiazole ring is formed, the next critical step in synthesizing 2-(4-Chloro-2-fluorobenzoyl)thiazole is the introduction of the 4-chloro-2-fluorobenzoyl group at the C2 position. This can be achieved through several strategic functionalization reactions.

Acylation Reactions Utilizing 4-Chloro-2-fluorobenzoyl Chloride and Related Benzoyl Chlorides

Directly acylating the thiazole ring at the C2 position is a common and effective strategy. The C2 proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com This allows for selective deprotonation at this position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a C2-lithiated thiazole intermediate. pharmaguideline.com This nucleophilic intermediate can then readily react with an electrophilic acylating agent, such as 4-chloro-2-fluorobenzoyl chloride, in a manner analogous to a Friedel-Crafts acylation. This two-step, one-pot procedure provides a direct and high-yielding route to the target 2-acylthiazole.

| Step | Description | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Deprotonation | Thiazole, Organolithium Base (e.g., n-BuLi) | 2-Lithiothiazole | pharmaguideline.com |

| 2 | Acylation | 2-Lithiothiazole, 4-Chloro-2-fluorobenzoyl chloride | This compound | pharmaguideline.com |

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

An alternative and powerful strategy for forming the C-C bond between the thiazole ring and the benzoyl moiety involves palladium-catalyzed cross-coupling reactions. researchgate.net This approach typically starts with a pre-functionalized thiazole, such as a 2-halothiazole (e.g., 2-bromothiazole), and couples it with an organometallic partner.

The Suzuki-Miyaura coupling is a particularly useful example. cdnsciencepub.commasterorganicchemistry.com In this reaction, a 2-halothiazole is reacted with a (4-chloro-2-fluorophenyl)boronic acid derivative in the presence of a palladium catalyst and a base. cdnsciencepub.com The catalytic cycle involves oxidative addition of the palladium(0) complex to the 2-halothiazole, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. masterorganicchemistry.com This methodology is known for its mild reaction conditions and high tolerance for a wide range of functional groups. cdnsciencepub.com Other palladium-catalyzed reactions, such as the Heck or Stille couplings, could also be adapted for this transformation. researchgate.netnih.gov

| Reaction Component | Description | Example | Reference |

|---|---|---|---|

| Thiazole Substrate | A thiazole bearing a leaving group at C2. | 2-Bromothiazole | researchgate.net |

| Coupling Partner | An organometallic reagent of the aryl group. | (4-chloro-2-fluorophenyl)boronic acid | cdnsciencepub.com |

| Catalyst System | A palladium source and a suitable base. | Pd(OAc)₂, Pd(PPh₃)₄, with a base like K₂CO₃ or PivOK | researchgate.netcdnsciencepub.comnih.gov |

Nucleophilic Substitution and Ring-Closing Approaches

Nucleophilic substitution and ring-closing reactions are fundamental strategies for constructing the thiazole core and introducing the aroyl group. The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. researchgate.net In the context of this compound, this could involve the reaction of a 2-halo-1-(4-chloro-2-fluorophenyl)ethan-1-one with thioformamide. Variations of this approach remain a cornerstone for the synthesis of many thiazole derivatives. researchgate.netnih.gov

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various unsaturated rings, including heterocyclic systems. wikipedia.org This metal-catalyzed reaction typically involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgyoutube.com While direct synthesis of the aromatic thiazole ring via RCM is not typical, this methodology is instrumental in creating fused ring systems or complex substituents attached to the thiazole core. For instance, RCM can be used to construct carbocyclic or heterocyclic rings fused to the thiazole, expanding the structural diversity of accessible derivatives. The choice of catalyst, often a ruthenium-based complex like Grubbs' catalyst, is crucial for the reaction's success and can be tailored to the specific substrate and desired ring size. organic-chemistry.orgnih.gov

Recent advancements have also focused on nucleophilic aromatic substitution (SNAr) reactions to introduce the fluoro and chloro substituents onto the benzoyl moiety at a late stage of the synthesis. This strategy allows for the diversification of the substitution pattern on the phenyl ring. Additionally, intramolecular cyclization reactions, where a precursor molecule containing both the thiazole and benzoyl fragments is induced to close into the final product, represent an alternative and often efficient approach.

Optimization and Innovations in Synthetic Protocols

To address the growing demand for sustainable and efficient chemical processes, significant efforts have been directed towards optimizing and innovating the synthetic protocols for 2-acylthiazoles and their derivatives.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and often enhance product purity. For instance, the synthesis of pyrano[2,3-d]thiazole derivatives has been successfully achieved under microwave irradiation. purkh.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods.

Ultrasound has also been employed as an energy source to promote chemical reactions. Sonication can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems. The use of green solvents, such as water, ethanol, or ionic liquids, is another key aspect of sustainable synthesis. For example, a one-pot, multi-component synthesis of 2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives has been reported using water as a solvent and potassium carbonate as a catalyst, highlighting an environmentally friendly approach. purkh.com

Table 1: Comparison of Conventional and Green Synthetic Methods for Thiazole Derivatives

| Parameter | Conventional Method | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Energy Consumption | High | Low to moderate | Low to moderate |

| Solvent Use | Often uses volatile organic compounds (VOCs) | Can often use greener solvents or be solvent-free | Can often use greener solvents |

| Yield | Variable | Often higher | Often higher |

| Byproducts | Can be significant | Often reduced | Often reduced |

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of thiazole synthesis. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in constructing the C-C bond between the thiazole ring and the benzoyl moiety. nih.gov Palladium catalysts are commonly employed for these transformations. Research in this area focuses on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings.

For ring-closing metathesis, the development of second-generation Grubbs' catalysts and other ruthenium-based complexes has expanded the scope of this reaction to a wider range of functional groups and has improved E/Z selectivity. organic-chemistry.org The choice of catalyst and reaction conditions can be fine-tuned to control the stereochemical outcome of the cyclization.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. purkh.com These reactions streamline synthetic sequences by reducing the number of purification steps, saving time, and minimizing waste.

One-pot syntheses, a related strategy, involve the sequential addition of reagents to a single reaction vessel without isolating the intermediates. This approach is particularly valuable for the synthesis of complex molecules. For instance, the synthesis of various thiazole derivatives has been achieved through one-pot procedures that combine condensation, cyclization, and other transformations. purkh.comnih.govnih.gov An example is the one-pot synthesis of 7H-pyrano[2,3-d]thiazole-6-carbonitriles from the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, malononitrile, and an aromatic aldehyde in the presence of a catalytic amount of trimethylamine. purkh.com These strategies are highly desirable for building molecular complexity rapidly and efficiently.

Chemical Reactivity and Reaction Mechanisms of 2 4 Chloro 2 Fluorobenzoyl Thiazole

Intrinsic Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. nih.govcutm.ac.in Its aromaticity is derived from the delocalization of the pi electrons, including a lone pair from the sulfur atom. nih.govchemicalbook.com This structure, however, results in an uneven distribution of electron density, which is fundamental to its reactivity.

The thiazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the nucleus towards electrophilic substitution, much like pyridine. ias.ac.inias.ac.in The electron density is lowest at the C-2 position, making it the most electrophilic carbon and thus the primary site for nucleophilic attack or deprotonation by strong bases. chemicalbook.comias.ac.inwikipedia.orgpharmaguideline.com Conversely, the C-5 position is the most electron-rich and the preferred site for electrophilic substitution. chemicalbook.compharmaguideline.comnumberanalytics.com The C-4 position has an intermediate electron density. pharmaguideline.com

Calculations of pi-electron density confirm that C-5 is the principal site for electrophilic attack, while C-2 is the favored position for nucleophilic substitution. chemicalbook.comwikipedia.org This inherent polarity governs the regioselectivity of reactions on the unsubstituted thiazole ring.

Table 1: Site Selectivity for Reactions on the Thiazole Ring

| Position | Electron Density | Preferred Reaction Type | Reactivity Notes |

|---|---|---|---|

| C-2 | Lowest (Electron-deficient) | Nucleophilic Substitution, Deprotonation | The proton at C-2 is acidic and can be removed by strong bases like organolithium compounds. nih.govpharmaguideline.com This position is highly susceptible to attack by nucleophiles. chemicalbook.comias.ac.in |

| C-4 | Intermediate | Electrophilic Substitution (less favored) | Generally less reactive than C-5 towards electrophiles. pharmaguideline.com |

| C-5 | Highest (Electron-rich) | Electrophilic Substitution | Primary site for reactions like halogenation, nitration, and sulfonation. pharmaguideline.comnumberanalytics.com |

| N-3 | Basic, Nucleophilic | Protonation, Alkylation | The nitrogen atom is readily protonated or alkylated to form thiazolium salts. pharmaguideline.com |

Substituents on the thiazole ring can significantly alter its reactivity profile. researchgate.netnih.gov The nature of the substituent at the C-2 position is particularly influential. ias.ac.in

In the case of 2-(4-chloro-2-fluorobenzoyl)thiazole, the C-2 position is occupied by a strong electron-withdrawing benzoyl group. This group further decreases the electron density of the entire thiazole ring, reinforcing the inherent electron deficiency. This deactivation makes electrophilic substitution on the ring (at C-4 or C-5) significantly more difficult than in an unsubstituted thiazole.

Conversely, the electron-withdrawing effect of the C-2 benzoyl group enhances the electrophilicity of the C-2 carbon itself, making the bond between the thiazole ring and the carbonyl carbon more susceptible to cleavage by nucleophilic attack (see section 3.2.1). It also increases the acidity of the protons at the C-4 and C-5 positions, although to a lesser extent than the effect on the C-2 proton in an unsubstituted thiazole. Thiazoles with electron-withdrawing groups are known to undergo ring-opening processes under certain conditions, often involving intermediate formation. researchgate.netnih.gov

Reaction Pathways of the Benzoyl Moiety

The 4-chloro-2-fluorobenzoyl portion of the molecule provides additional reactive sites: the carbonyl group and the two halogen atoms on the phenyl ring.

The carbonyl group (C=O) is inherently electrophilic at the carbon atom. It readily undergoes nucleophilic attack, initially forming a tetrahedral intermediate. libretexts.orglibretexts.orgyoutube.com Unlike aldehydes and ketones which typically undergo nucleophilic addition, acyl compounds with a potential leaving group can proceed via nucleophilic acyl substitution. libretexts.orglibretexts.org

In this compound, the thiazole ring can function as a leaving group. The reaction proceeds through a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Elimination: The C=O bond reforms, and the bond to the leaving group—in this case, the C-2 of the thiazole ring—is cleaved, expelling the thiazolyl anion (or its protonated form). libretexts.orgmasterorganicchemistry.com

This pathway effectively substitutes the thiazole group with the incoming nucleophile, yielding a new carboxylic acid derivative. The feasibility of this reaction depends on the nucleophile's strength and the stability of the thiazolyl anion as a leaving group.

The reactivity of the chlorine and fluorine atoms on the phenyl ring is governed by a combination of inductive and resonance effects, as well as the powerful electron-withdrawing nature of the ketone group. libretexts.orgmsu.edu For electrophilic aromatic substitution, halogens are deactivating due to their strong inductive electron withdrawal, which outweighs their electron-donating resonance effect. libretexts.orgdoubtnut.com

However, the dominant reaction pathway for aryl halides attached to a ring activated by a strong electron-withdrawing group is Nucleophilic Aromatic Substitution (SNAr). The benzoyl group strongly activates the ortho and para positions to the carbonyl group for nucleophilic attack. In this molecule, the chlorine atom is in the para position.

The SNAr mechanism involves two steps:

Addition: A strong nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Elimination: The leaving group (chloride or fluoride) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

In the context of the 4-chloro-2-fluorobenzoyl group, both halogens are positioned to be substituted. Generally, in SNAr reactions, the C-F bond is more reactive than the C-Cl bond. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the more powerful inductive electron-withdrawing effect of fluorine, making the attached carbon more electrophilic.

Table 2: Reactivity of Functional Groups on the Benzoyl Moiety

| Functional Group | Position | Primary Reaction Type | Mechanistic Notes |

|---|---|---|---|

| Carbonyl (C=O) | - | Nucleophilic Acyl Substitution | Proceeds via a tetrahedral intermediate; the thiazole ring acts as the leaving group. libretexts.orgmasterorganicchemistry.com |

| Chlorine | C-4 (para) | Nucleophilic Aromatic Substitution (SNAr) | Activated by the electron-withdrawing ketone. The chloride ion is a good leaving group. youtube.com |

| Fluorine | C-2 (ortho) | Nucleophilic Aromatic Substitution (SNAr) | Activated by the ketone. The C-F bond is typically more reactive than C-Cl in SNAr due to fluorine's higher electronegativity. |

Mechanistic Investigations of Intramolecular Cyclizations and Transformations

While specific studies on the intramolecular cyclization of this compound are not prominent in the literature, its structure allows for plausible mechanistic pathways leading to new polycyclic systems under suitable conditions. Such transformations often require a catalyst (acid, base, or metal) to facilitate the reaction. rsc.org

One potential transformation is an intramolecular nucleophilic aromatic substitution. The nitrogen atom (N-3) of the thiazole ring could, in principle, act as an intramolecular nucleophile. A base-catalyzed or thermally-induced cyclization could proceed via the attack of the thiazole nitrogen onto the carbon bearing the fluorine atom at the C-2 position of the phenyl ring. This would be a 6-endo-trig cyclization, which would lead to the formation of a six-membered ring, resulting in a novel thiazolo[3,2-a]quinolinone derivative after displacement of the fluoride (B91410) ion. The planarity of the reacting moieties and the activation provided by the carbonyl group could make such a pathway feasible.

Alternatively, the sulfur atom of the thiazole ring could act as the nucleophile, though this is generally less common than nitrogen-based cyclizations. Another possibility involves a radical-mediated cyclization, where a radical is generated on the thiazole ring or the benzoyl moiety, followed by an intramolecular attack. For instance, methods exist for synthesizing substituted benzothiazoles via free-radical intramolecular cyclative cleavage of a benzotriazole (B28993) ring, demonstrating the utility of radical pathways for forming new heterocyclic systems. nih.gov

Such intramolecular transformations are powerful tools in synthetic chemistry for building complex molecular architectures from relatively simple precursors. researchgate.netnih.gov The specific conditions required would determine the favorability of one mechanistic pathway over another.

Theoretical Studies on Reaction Transition States and Energy Barriers

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of chemical reactions that are often difficult to observe experimentally. Through methods like Density Functional Theory (DFT), it is possible to model reaction pathways, identify transient structures such as transition states, and calculate the energy barriers that govern the reaction rates. While specific, detailed research on the reaction transition states for the synthesis of this compound is not extensively documented in publicly available literature, the principles can be understood by examining theoretical studies on analogous reactions, such as the Friedel-Crafts acylation of heterocyclic compounds.

The formation of this compound is an example of an electrophilic aromatic substitution reaction. In this process, the thiazole ring acts as a nucleophile, attacking the electrophilic acylium ion generated from 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. Computational studies on this type of reaction typically focus on mapping the potential energy surface to determine the most favorable reaction pathway.

General Mechanistic Insights from Theoretical Models

Theoretical calculations, primarily using DFT, are employed to investigate the electronic structure and reactivity of thiazole and its derivatives. nih.govmdpi.com These studies often analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are particularly important in electrophilic substitution, as they indicate the nucleophilicity of different positions on the ring. For thiazole, computational analyses have shown that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.net

The general mechanism for the Friedel-Crafts acylation of thiazole, as informed by theoretical studies on related aromatic systems, involves several key steps:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates with the acyl chloride (4-chloro-2-fluorobenzoyl chloride) to form a highly reactive acylium ion.

Formation of the σ-complex (Wheland Intermediate): The π-system of the thiazole ring attacks the acylium ion. This step proceeds through a high-energy transition state to form a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. Theoretical models are used to calculate the structure and energy of this transition state.

Deprotonation: A weak base removes a proton from the C5 position of the σ-complex, restoring the aromaticity of the thiazole ring and yielding the final product. This step also involves a transition state, though its energy barrier is typically lower than that of the σ-complex formation.

Transition States and Energy Barriers in an Analogous System

To provide a quantitative perspective, we can examine the theoretical data for a well-studied analogous reaction: the AlCl₃-catalyzed Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. mdpi.com DFT calculations at the oB97X-D/6-311+G(d,p) level of theory have been used to model the reaction pathway and determine the energies of intermediates and transition states. mdpi.com The formation of the acylium ion is typically found to be the rate-determining step in these reactions. mdpi.com

The energy profile of such a reaction reveals the activation energies (the height of the energy barriers) for each step. The transition state is the point of maximum energy along the reaction coordinate between an intermediate and the next step. Its structure represents a fleeting arrangement of atoms where bonds are in the process of breaking and forming.

Table 1: Representative Calculated Energy Barriers for Friedel-Crafts Acylation of Benzene

This interactive table provides representative data for the key steps in the Friedel-Crafts acylation of benzene, which serves as an illustrative model for the acylation of thiazole. The values are based on DFT calculations found in the literature for analogous systems.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1. Reactants | Benzene + Benzoyl Chloride + AlCl₃ | 0.0 |

| 2. Acylium Ion Formation | Acylium Ion + [AlCl₄]⁻ | +15.2 |

| 3. Transition State 1 (TS1) | [Benzene...Acylium Ion]‡ | +21.5 |

| 4. σ-Complex (Wheland Int.) | C₆H₆-COPh⁺ | +8.7 |

| 5. Transition State 2 (TS2) | [σ-Complex...Cl]‡ | +10.1 |

| 6. Products | Benzophenone + HCl + AlCl₃ | -5.4 |

Note: These values are illustrative and based on published data for the acylation of benzene. The actual energy barriers for this compound would be different due to the specific electronic properties of the thiazole ring and the substituents on the benzoyl group.

The data indicates that the highest energy barrier corresponds to the attack of the aromatic ring on the acylium ion (TS1), making this the rate-determining step of the substitution phase. mdpi.com The subsequent deprotonation to restore aromaticity (TS2) has a much lower energy barrier.

For the reaction involving this compound, similar computational approaches would be necessary to determine the precise energy barriers. The presence of the electron-withdrawing fluorine and chlorine atoms on the benzoyl ring, as well as the specific electronic nature of the thiazole ring compared to benzene, would influence the energies of the transition states and intermediates. DFT studies on substituted thiazoles confirm that electron-donating or electron-withdrawing groups significantly affect the reactivity and the energy profile of their reactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 4 Chloro 2 Fluorobenzoyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Chloro-2-fluorobenzoyl)thiazole is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) and the 4-chloro-2-fluorophenyl rings.

Thiazole Ring Protons: The parent thiazole molecule displays signals for its three protons at approximately δ 8.89 (H2), δ 7.99 (H5), and δ 7.44 (H4) in CDCl₃. chemicalbook.com For the title compound, the thiazole ring is substituted at the C2 position, leaving two protons, H4 and H5. These would appear as doublets due to mutual coupling. Their chemical shifts would be influenced by the electron-withdrawing benzoyl group, likely shifting them downfield compared to the parent thiazole.

Benzoyl Ring Protons: The 4-chloro-2-fluorophenyl ring has three aromatic protons. Their chemical shifts and multiplicities will be governed by the substitution pattern. The fluorine and chlorine atoms, being electronegative, will deshield adjacent protons. The proton ortho to the fluorine (H3) would likely appear as a doublet of doublets due to coupling with the adjacent proton (H5) and the fluorine atom. The H5 proton would be a doublet of doublets, and the H6 proton would also be a doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of δ 185-195 ppm. rsc.org

Thiazole Ring Carbons: The carbon atoms of the thiazole ring typically resonate in the aromatic region. In 2,4-thiazolidinedione, a related heterocyclic core, the C2 and C4 carbons appear at δ 173.1 and δ 175.8 ppm, respectively, while the C5 appears at δ 36.6 ppm. chemicalbook.com For this compound, the C2, C4, and C5 carbons are expected in the approximate ranges of δ 165-170 ppm, δ 120-125 ppm, and δ 140-145 ppm, respectively. researchgate.net

Benzoyl Ring Carbons: The six carbons of the substituted benzene (B151609) ring will show distinct signals. The carbons directly bonded to the fluorine (C2) and chlorine (C4) atoms will exhibit large chemical shifts and, in the case of C2, coupling with the ¹⁹F nucleus (¹JCF). The other carbons will have shifts determined by the cumulative electronic effects of the substituents.

A summary of predicted chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C=O | - | 185 - 195 |

| Thiazole C2 | - | 165 - 170 |

| Thiazole C4 | ~7.5 - 7.8 | 120 - 125 |

| Thiazole C5 | ~8.0 - 8.3 | 140 - 145 |

| Phenyl C1' | - | 130 - 135 |

| Phenyl C2' | - | 158 - 162 (d, ¹JCF) |

| Phenyl C3' | ~7.2 - 7.4 | 115 - 120 (d, ²JCF) |

| Phenyl C4' | - | 135 - 140 |

| Phenyl C5' | ~7.4 - 7.6 | 130 - 133 (d, ³JCF) |

| Phenyl C6' | ~7.8 - 8.0 | 132 - 135 (d, ⁴JCF) |

| Note: These are estimated values based on general principles and data from analogous compounds. Actual values may vary. 'd' indicates a doublet due to C-F coupling. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of the protons on the 4-chloro-2-fluorophenyl ring, showing correlations between adjacent protons (e.g., H5' with H6' and H3'). It would also confirm the coupling between the H4 and H5 protons of the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for all protonated carbons (thiazole C4, C5 and phenyl C3', C5', C6') by linking them to their already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is arguably the most critical 2D NMR experiment for this molecule, as it establishes the connectivity between the separate structural fragments. Key expected correlations would include:

A correlation from the thiazole protons (H4 and H5) to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group to the thiazole ring at C2.

Correlations from the phenyl ring protons (specifically H6') to the carbonyl carbon, linking the benzoyl group to the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₅ClFNOS, with a calculated molecular weight of approximately 241.67 g/mol . riekemetals.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks would be observed for the molecular ion: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

The fragmentation of the molecule under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the thiazole ring, leading to a [C₇H₃ClFO]⁺ ion (m/z ~157) and a thiazole radical, or a thiazolylcarbonyl cation [C₄H₂NOS]⁺ (m/z ~112) and a chlorofluorophenyl radical.

Aroyl Cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring, generating a [C₆H₃ClF]⁺ ion (m/z ~130) and a 2-thiazolylcarbonyl radical.

Loss of Halogens: Fragmentation involving the loss of Cl or F atoms from fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key expected vibrational bands for this compound include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected between 1660-1690 cm⁻¹, characteristic of an aryl ketone.

Aromatic C=C Stretch: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the phenyl and thiazole rings.

C-N and C=N Stretches: The thiazole ring C=N stretching vibration is expected around 1600-1650 cm⁻¹, often coupled with C=C vibrations. The C-N stretch is typically found in the 1250-1350 cm⁻¹ range. researchgate.net

C-F Stretch: A strong absorption band between 1100-1250 cm⁻¹ would indicate the presence of the C-F bond.

C-Cl Stretch: A band in the 700-850 cm⁻¹ region would be characteristic of the C-Cl bond.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are indicative of the C-H stretching on the aromatic rings. researchgate.net

C-S Stretch: The C-S bond within the thiazole ring gives rise to weaker bands, typically in the 600-800 cm⁻¹ region. researchgate.net

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1660 - 1690 | Strong |

| Aromatic C=C / C=N Stretch | 1450 - 1650 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

| C-S Stretch | 600 - 800 | Weak-Medium |

| Note: Predicted values based on standard functional group frequencies and data from analogous compounds. researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles.

This analysis would reveal the relative orientation of the thiazole and the 4-chloro-2-fluorophenyl rings. The planarity of the thiazole ring and the bond angles within the benzoyl linker would be determined with high precision. For instance, in the related structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the phenyl and thiazole rings is 10.14°. A similar analysis for the title compound would quantify the twist between its two ring systems.

Furthermore, X-ray crystallography elucidates the crystal packing, revealing the network of intermolecular interactions that stabilize the crystal lattice. Potential interactions for this molecule include weak hydrogen bonds (e.g., C-H···O, C-H···N, C-H···F), halogen bonding (involving the chlorine atom), and π-π stacking between the aromatic rings. Analysis of related structures, such as 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, shows the importance of C-H···π and C-H···Cl interactions in forming the supramolecular structure. nih.gov

Conformational Analysis via Integrated Spectroscopic Approaches

In the absence of an X-ray structure, computational modeling (e.g., using Density Functional Theory, DFT) could predict the lowest energy conformation. These theoretical models can predict geometries and even NMR chemical shifts, which can then be compared to experimental data.

In solution, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about through-space proximity between protons on the thiazole ring and the phenyl ring. Observing a ROESY correlation between, for example, a thiazole proton and a phenyl proton would indicate that they are close in space, providing strong evidence for a particular conformation.

By combining the solid-state geometry from X-ray crystallography (if available) with solution-state NMR data and computational models, a comprehensive understanding of the conformational dynamics of this compound can be achieved. This integrated approach allows for a comparison of the molecule's structure in different phases, revealing the influence of crystal packing forces versus solvent effects on its preferred shape.

Computational Chemistry and Theoretical Studies on 2 4 Chloro 2 Fluorobenzoyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict molecular geometry, electronic distribution, and other properties with a high degree of accuracy.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., B3LYP, MP2)

For a molecule like 2-(4-Chloro-2-fluorobenzoyl)thiazole, Density Functional Theory (DFT) would be a primary method of choice for computational analysis. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of DFT, making it suitable for studying relatively complex organic molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more precise energy calculations and for benchmarking DFT results. These methods, while more computationally intensive, provide a rigorous quantum mechanical description of the electronic system. A comparative study using both DFT and MP2 could offer a comprehensive understanding of the electronic structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the distribution of HOMO and LUMO across the thiazole (B1198619) and benzoyl rings would determine the primary sites for electronic interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the delocalization of electron density, which contributes to the stability of the molecule. In this compound, NBO analysis would reveal the nature of the bonding between the thiazole and benzoyl moieties and the influence of the chloro and fluoro substituents on the electronic structure.

Reactivity Descriptors and Prediction of Chemical Behavior

Computational methods can also predict the most likely sites for chemical reactions on a molecule.

Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. These functions describe the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the Fukui functions, one can pinpoint the atoms most susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). For this compound, this analysis would highlight the specific atoms on both the thiazole and the substituted benzene (B151609) ring that are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a clear picture of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are favorable for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the electronegative oxygen, nitrogen, and halogen atoms, and positive potential around the hydrogen atoms.

Spectroscopic Property Prediction and Comparison with Experimental Data

A cornerstone of computational analysis is the prediction of spectroscopic properties. By calculating these properties and comparing them with experimental data, the accuracy of the computational model can be validated, providing confidence in other predicted molecular attributes.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in interpreting and assigning experimental spectra. For thiazole derivatives, methods like B3LYP are commonly employed to predict vibrational frequencies and electronic transitions. scielo.org.za

Infrared (IR) Spectra: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular geometry. It is a standard practice to apply scaling factors to the calculated wavenumbers to correct for anharmonicity and limitations in the theoretical model, which often systematically overestimates frequencies. researchgate.net For instance, in studies of related benzothiazoles, calculated frequencies using the B3LYP method were scaled to improve agreement with experimental FT-IR data. researchgate.net The analysis of this compound would involve assigning calculated vibrational modes to specific functional groups, such as the C=O (carbonyl) stretch, C-F stretch, C-Cl stretch, and various vibrations associated with the thiazole and phenyl rings. scielo.org.zaresearchgate.net This detailed assignment helps to confirm the molecular structure and understand the electronic effects of the substituents.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules in their ground state. scielo.org.za This analysis predicts the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions, such as π→π* or n→π* transitions. scielo.org.zanih.gov For a molecule like this compound, TD-DFT calculations can elucidate how the combination of the electron-withdrawing chloro and fluoro groups and the thiazole ring influences the electronic structure and the resulting UV-Vis absorption profile. These calculations are often performed considering solvent effects to better match experimental conditions. urfu.ru

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Thiazole Derivative This table presents representative data for analogous structures to illustrate the typical correlation between calculated and experimental values.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

| N-H Stretch | 3455 | - |

| C=N Stretch (Thiazole) | 1626 | 1658 |

| C=O Stretch | 1713 | 1725 |

| C-S Stretch | 760 | 588 |

Source: Data synthesized from studies on analogous thiazole structures. scielo.org.zanih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. Theoretical calculations of NMR chemical shifts provide a powerful method for assigning complex spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional), is widely used for this purpose. scielo.org.zarsc.orgmdpi.com

Calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in this compound. These theoretical values are then compared to experimental data, often showing a strong linear correlation. rsc.org Discrepancies between predicted and experimental shifts can reveal important information about solvent effects, conformational averaging, or protonation states. rsc.orgmdpi.com For complex molecules, machine learning algorithms are also being developed to predict chemical shifts with high accuracy by training on large experimental databases. mdpi.comnih.govnih.gov The validation of calculated shifts against experimental spectra for this compound would confirm the assigned structure and the predominant conformation in solution. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical analysis from static structures to the dynamic behavior of molecules and their interactions with their environment.

The this compound molecule possesses conformational flexibility, primarily around the single bond connecting the benzoyl and thiazole rings. Computational methods can be used to explore this conformational space to identify stable isomers (conformers). nih.gov Studies on similar 2-halobenzoyl molecules show the existence of stable non-planar conformers, often designated as anti and gauche, depending on the dihedral angle between the substituents. nih.gov

Using quantum chemical calculations, the potential energy surface can be scanned by systematically rotating the dihedral angle between the phenyl and thiazole rings. This process identifies the lowest energy (most stable) conformations and the energy barriers separating them. youtube.com For this specific molecule, the presence of the ortho-fluorine atom is expected to significantly influence the preferred conformation due to steric and electrostatic interactions with the thiazole ring. The relative stability of different conformers is determined by their calculated energies, providing insight into which structures are most likely to be populated at a given temperature. mdpi.comnih.gov

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govresearchgate.netresearchgate.net The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiazole Derivatives This table shows typical interaction percentages for analogous structures to illustrate the insights gained from Hirshfeld analysis.

| Intermolecular Contact | Contribution (%) |

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

Source: Data derived from Hirshfeld analysis of a representative thiazole derivative. nih.gov

In the context of drug discovery, thiazole derivatives are frequently evaluated for their potential as therapeutic agents. nih.govresearchgate.net Before undertaking costly synthesis and biological testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate molecules. plos.org These predictions help to assess the "drug-likeness" of a compound.

For analogues of this compound, computational models can predict key physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. acs.orgnih.gov These parameters are evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. nih.govphyschemres.org Further predictions can estimate properties like human intestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes (e.g., cytochrome P450). plos.orgacs.orgnih.gov This computational screening allows for the early identification of analogues with favorable pharmacokinetic profiles, prioritizing them for further development.

Table 3: Illustrative In Silico ADME Properties for a Thiazole Analogue

| Property | Predicted Value | Guideline (Lipinski's Rule) |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |

| LogP (Lipophilicity) | < 5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Human Oral Absorption | High | - |

Source: Data synthesized from ADMET studies on analogous drug-like molecules. nih.govplos.orgacs.org

Structure Activity Relationship Sar Studies of 2 4 Chloro 2 Fluorobenzoyl Thiazole Analogues

Impact of Substituents on the Thiazole (B1198619) Ring at C-2, C-4, and C-5 Positions on Biological Activities

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. nih.govriekemetals.com Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a frequent choice in the design of bioactive molecules. Modifications to the substituents on the thiazole ring, specifically at the C-2, C-4, and C-5 positions, can have a profound effect on the biological profile of 2-aroylthiazole analogues.

While SAR data directly on 2-(4-Chloro-2-fluorobenzoyl)thiazole is limited, studies on related 2,4-disubstituted and 2,5-disubstituted thiazoles offer valuable insights. The C-2 position, occupied by the benzoyl group in the parent compound, is a primary vector for interaction with biological targets. The nature of the substituent at this position is often critical for activity.

At the C-4 position , even small modifications can significantly alter biological activity. For instance, in a series of 2-amino-4-thiazole derivatives designed as renin inhibitors, the substituent at the C-4 position was found to be crucial for potency. nih.gov In other series, the introduction of various aryl or alkyl groups at C-4 has been shown to modulate the activity of the entire molecule. SAR studies on certain 2,4-disubstituted thiazoles have indicated that the presence of either electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) on a phenyl ring at the C-4 position can be beneficial for antimicrobial activity. This suggests that both electronic and steric factors at this position play a key role in molecular recognition.

| Position | Type of Substituent | Impact on Biological Activity | Reference Compound Class |

| C-4 | Phenyl group with electron-donating or -withdrawing substituents | Can be beneficial for antimicrobial activity. | 2,4-disubstituted thiazoles |

| C-4 | Various (Aryl or Alkyl) | Modulates overall potency. | 2-amino-4-thiazole derivatives |

| C-5 | Ethylidenehydrazine-1-carboximidamide | Beneficial for antibacterial activity. | 2,5-disubstituted thiazoles |

Influence of Halogenation (Chloro and Fluoro) on the Benzoyl Moiety on Molecular Interactions and Potency

The substitution pattern on the benzoyl ring is a critical determinant of biological activity in 2-aroylthiazole derivatives. Halogens, such as chlorine and fluorine, are commonly used in drug design to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The specific placement of a chloro group at the C-4 position and a fluoro group at the C-2 position of the benzoyl ring in this compound is expected to have a significant impact on its molecular interactions and potency.

The 4-chloro substituent is a relatively bulky, lipophilic, and electron-withdrawing group. Its presence can enhance binding to hydrophobic pockets within a target protein. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity.

The 2-fluoro substituent is smaller and highly electronegative. Its placement at the ortho position can have several consequences. It can influence the conformation of the benzoyl ring relative to the carbonyl linker and the thiazole ring by inducing a twist in the molecule. This conformational constraint can be either favorable or unfavorable for binding, depending on the topology of the target's binding site. The fluorine atom can also act as a hydrogen bond acceptor and can alter the pKa of nearby functional groups, thereby influencing ionization state and interaction patterns. Moreover, the C-F bond is very stable, and ortho-fluorination can block metabolic oxidation at that position, potentially increasing the compound's half-life.

In broader studies of aryl-substituted heterocyclic compounds, the nature and position of halogen substituents on the aromatic ring have been shown to be critical for activity. For example, in some series, a 3-bromo substitution on a benzene (B151609) ring led to better inhibitory activity. nih.gov While direct data for the 2-fluoro-4-chloro pattern on this specific thiazole scaffold is not widely available, the combination of these two halogens provides a unique electronic and steric profile that can be optimized for specific biological targets.

| Halogen Substituent | Position on Benzoyl Ring | Potential Effects on Molecular Properties and Interactions |

| Chloro | C-4 (para) | Increases lipophilicity; can participate in hydrophobic interactions and halogen bonding; electron-withdrawing. |

| Fluoro | C-2 (ortho) | Induces conformational twist; can act as a hydrogen bond acceptor; blocks metabolic oxidation; highly electron-withdrawing. |

Role of the Carbonyl Linker and Benzoyl Aromaticity in Biological Recognition

The carbonyl group linking the thiazole ring and the benzoyl moiety is a key structural feature. This ketone linker is polar and can act as a hydrogen bond acceptor, which is a critical interaction for anchoring a ligand into a protein's binding site. The planarity and electronic properties of the carbonyl group also influence the relative orientation of the two aromatic rings.

The aromaticity of the benzoyl ring is generally considered essential for maintaining favorable π-stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein. The delocalized π-electron system of the ring provides a flat surface for these interactions. Replacing the benzoyl ring with a non-aromatic, cyclic, or aliphatic group would drastically alter the shape and electronic properties of the molecule, likely leading to a significant loss of activity if these π-interactions are critical for binding.

Modifications to the carbonyl linker itself, such as reduction to a methylene (B1212753) group (-CH2-) or an alcohol (-CH(OH)-), would have a profound impact on the molecule's geometry and electronic character. Reduction to a methylene group would remove the hydrogen bond accepting capability and introduce greater conformational flexibility, which could be detrimental to binding if a specific, rigid conformation is required. Reduction to an alcohol would introduce a hydrogen bond donor and a chiral center, adding another layer of complexity to the SAR. Such modifications are a common strategy in medicinal chemistry to probe the importance of the linker and to explore new interaction possibilities.

Stereochemical Considerations and Conformational Flexibility in Structure-Activity Landscape

While this compound itself is an achiral molecule, the introduction of chiral centers through modification of the scaffold would necessitate stereochemical considerations. For instance, if a substituent on the thiazole ring or a modification of the carbonyl linker creates a stereocenter, the resulting enantiomers or diastereomers could exhibit significantly different biological activities. It is a well-established principle in pharmacology that biological systems, being chiral, often interact differently with different stereoisomers of a compound.

Design Principles for Modulating and Enhancing Specific Biological Activities

Based on the general SAR principles for thiazole and related heterocyclic compounds, several design strategies can be proposed to modulate and enhance the biological activities of this compound analogues.

Systematic Modification of the Thiazole Ring:

Probing the C-4 and C-5 positions with a variety of small alkyl groups, polar functional groups (e.g., -OH, -NH2), and different aromatic or heteroaromatic rings can help to map the steric and electronic requirements of the target's binding pocket in that region.

Exploring the Halogen Substitution Pattern on the Benzoyl Ring:

The positions and nature of the halogen substituents can be varied. For example, moving the chloro and fluoro groups to other positions or replacing them with other halogens like bromine or iodine could fine-tune the electronic properties and halogen bonding capabilities of the molecule. The synthesis of analogues with different di- or tri-halogenation patterns could lead to improved potency.

Bioisosteric Replacement and Linker Modification:

The carbonyl linker could be replaced by other groups like a sulfone, an ether, or an amide to explore different geometries and hydrogen bonding patterns. The thiazole ring itself could be replaced by other 5-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) to investigate the importance of the sulfur and nitrogen atoms for activity.

Introduction of Additional Functional Groups:

Adding groups that can form specific interactions, such as hydrogen bond donors/acceptors or charged groups, at strategic positions on either the thiazole or the benzoyl ring could lead to new, potent analogues. This could be guided by computational docking studies if a structure of the biological target is available.

By systematically applying these design principles, it is possible to develop a comprehensive SAR profile for this class of compounds, ultimately leading to the discovery of new molecules with optimized biological activities for therapeutic applications.

Future Research Perspectives and Translational Potential in Academic Contexts

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, but conventional methods often rely on hazardous reagents and produce significant waste. nih.govresearchgate.net Future research concerning 2-(4-Chloro-2-fluorobenzoyl)thiazole and its analogs will likely focus on developing novel and sustainable synthetic routes that align with the principles of green chemistry. bepls.com

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating, such as reduced reaction times, milder conditions, and often higher yields. nih.govbepls.com The application of microwave irradiation and ultrasonic energy in the synthesis of thiazole derivatives has been shown to be an efficient and environmentally benign approach. researchgate.netmdpi.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient for generating molecular diversity and complexity from simple starting materials, minimizing waste by reducing the number of intermediate purification steps. bepls.com Developing an MCR for this compound would be a significant advancement for creating a library of related compounds for screening. mdpi.com

Green Catalysts and Solvents: The use of recyclable, non-toxic catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan (B1678972) hydrogels, is a promising avenue. mdpi.commdpi.com Furthermore, replacing traditional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) can drastically reduce the environmental impact of synthesis. researchgate.netbepls.com Research has demonstrated successful thiazole synthesis in aqueous media, sometimes enhanced by visible-light mediation, which represents a highly sustainable strategy. rsc.org

| Synthetic Approach | Key Advantages | Representative Research Finding |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. | Efficiently used for the rapid synthesis of hydrazinyl thiazoles. bepls.com |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, energy efficiency. | Employed with a recyclable biocatalyst for high-yield synthesis of thiazoles. mdpi.commdpi.com |

| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Enables the synthesis of trisubstituted thiazoles in good to very good yields under green conditions. bepls.com |

| Green Catalysts | Reusability, reduced environmental toxicity, high efficiency. | Silica-supported tungstosilisic acid and chitosan hydrogels have proven effective as recyclable catalysts. mdpi.commdpi.com |

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Advanced computational and biophysical techniques are central to this endeavor.

Molecular Docking and Modeling: These in silico methods are invaluable for predicting and analyzing the binding interactions between a ligand, such as a thiazole derivative, and its biological target. mdpi.com Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of an enzyme or receptor, helping to explain the compound's activity. rsc.orgmdpi.comnih.gov For instance, docking has been used to investigate how thiazole analogs bind to enzymes like acetylcholinesterase and VEGFR-2. nih.govbris.ac.uk

Crystallography and NMR Spectroscopy: X-ray crystallography provides a definitive, high-resolution three-dimensional structure of a ligand bound to its protein target, offering unparalleled insight into the binding mode. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study ligand-protein interactions in solution, providing dynamic information that complements static crystal structures.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl By analyzing how variations in physicochemical properties (e.g., hydrophobicity, electronic effects) across a series of thiazole analogs affect their potency, researchers can build predictive models to guide the design of new, more effective molecules. ptfarm.pl

These studies provide a foundational understanding that is essential for progressing from a promising compound to a refined therapeutic candidate.

Rational Design and Synthesis of Optimized Analogues for Enhanced Potency and Selectivity

Building on mechanistic insights, future research will focus on the rational design and synthesis of analogs of this compound to optimize its pharmacological profile. This process is guided by structure-activity relationship (SAR) studies, which systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Key strategies for optimization include:

Modification of the Phenyl Ring: The 4-chloro and 2-fluoro substituents on the benzoyl group are critical for activity. SAR studies would involve synthesizing analogs with different halogen substitutions (e.g., bromo, iodo) or other electron-withdrawing/donating groups to probe their effect on target binding. ijper.org